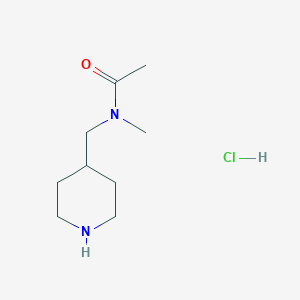
N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride typically involves the reaction of piperidine with acetic anhydride and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of N-Methylpiperidine: Piperidine is reacted with methylamine in the presence of a suitable catalyst to form N-Methylpiperidine.
Acetylation: N-Methylpiperidine is then acetylated using acetic anhydride to form N-Methyl-N-(piperidin-4-ylmethyl)acetamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving neurotransmitter systems, making it a valuable tool in neuropharmacological research .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperidine: A precursor in the synthesis of N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride.
Piperidine: The parent compound, widely used in organic synthesis.
N-Methyl-N-(piperidin-4-yl)acetamide: A closely related compound without the hydrochloride group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with neurotransmitter systems sets it apart from other piperidine derivatives, making it particularly valuable in neuropharmacological research .
Properties
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(12)11(2)7-9-3-5-10-6-4-9;/h9-10H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSXTZIYRUAFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B8131720.png)
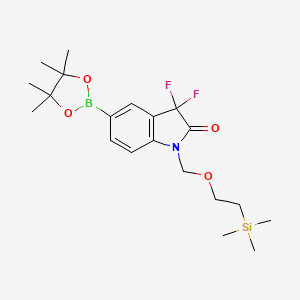
![6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B8131736.png)
![Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B8131741.png)
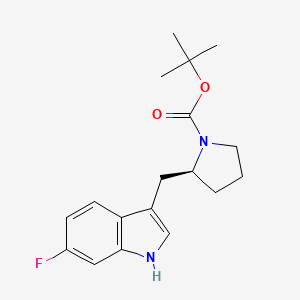
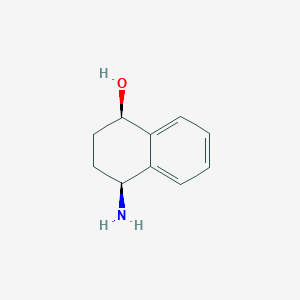
![tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B8131762.png)
![1-tert-Butyl 3-ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-1,3-dicarboxylate](/img/structure/B8131773.png)
![1-(tert-Butoxycarbonyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-3-carboxylic acid](/img/structure/B8131778.png)
![2-Bromo-4,4-dimethyl-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B8131790.png)
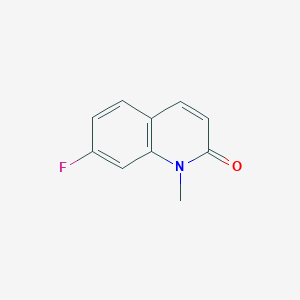
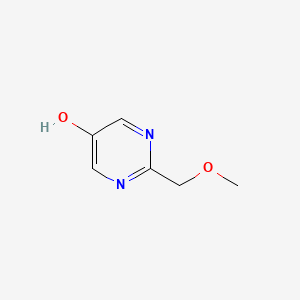
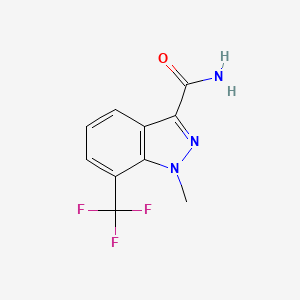
![Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B8131813.png)
